ethyl 3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate hydrochloride
Description
Ethyl 3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate hydrochloride is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a piperidin-4-yl group at position 3 and an ethyl carboxylate ester at position 3. The hydrochloride salt enhances its stability and solubility in polar solvents.
Properties
IUPAC Name |
ethyl 5-piperidin-4-yl-1H-1,2,4-triazole-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2.ClH/c1-2-16-10(15)9-12-8(13-14-9)7-3-5-11-6-4-7;/h7,11H,2-6H2,1H3,(H,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGVYUZQUAEUMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=N1)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: Ethyl 3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate hydrochloride is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound has shown potential in biological studies, including its use as a probe in biochemical assays to study enzyme activities and receptor binding.
Medicine: It has been investigated for its pharmacological properties, including its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: In the chemical industry, it is used in the synthesis of various intermediates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism can vary depending on the biological context, but it often involves the inhibition or activation of these targets, leading to downstream effects in cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(3-Phenyl-1H-1,2,4-Triazol-5-yl)Piperidine Hydrochloride
- Structural Differences : Replaces the ethyl carboxylate group with a phenyl substituent at position 3 of the triazole ring.
- Molecular Formula : C₁₃H₁₇ClN₄ vs. C₁₁H₁₇ClN₄O₂ (target compound).
Methyl 1-(2-Aminoethyl)-1H-1,2,4-Triazole-5-Carboxylate Hydrochloride
- Structural Differences: Substitutes the piperidin-4-yl group with a 2-aminoethyl chain and uses a methyl ester instead of ethyl.
- Molecular Formula : C₆H₁₁ClN₄O₂ vs. C₁₁H₁₇ClN₄O₂ (target compound).
- Key Implications: The smaller methyl ester may reduce steric hindrance, favoring interactions with compact binding pockets.
Ethyl 5-(Difluoromethyl)-1-(Piperidin-4-yl)-1H-1,2,3-Triazole-4-Carboxylate Hydrochloride
- Structural Differences : Replaces the 1,2,4-triazole with a 1,2,3-triazole isomer and adds a difluoromethyl group at position 4.
- Molecular Formula : C₁₁H₁₇ClF₂N₄O₂ vs. C₁₁H₁₇ClN₄O₂ (target compound).
- Key Implications :
1-(Azetidin-3-yl)-1H-1,2,4-Triazole-3-Carboxylate Dihydrochloride
- Structural Differences : Substitutes piperidine (6-membered ring) with azetidine (4-membered ring).
- Dihydrochloride salt formulation could further improve solubility compared to the target compound’s single hydrochloride.
Data Table: Structural and Molecular Comparison
Research Findings and Implications
- Bioactivity : Piperidine-containing triazoles (e.g., the target compound) are frequently explored as kinase inhibitors or antimicrobial agents, whereas phenyl-substituted analogs () may prioritize CNS targets due to enhanced lipophilicity.
- Metabolic Stability : Ethyl esters (target compound) generally exhibit slower hydrolysis than methyl esters (), prolonging half-life.
- Solubility: The hydrochloride salt in the target compound improves aqueous solubility compared to non-ionic analogs, critical for formulation.
Biological Activity
Ethyl 3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, focusing on antimicrobial properties, potential therapeutic applications, and relevant research findings.
Molecular Formula
- C : 11
- H : 15
- N : 4
- Cl : 1
- O : 2
Antimicrobial Properties
Research has demonstrated that derivatives of triazole compounds exhibit notable antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains.
Minimum Inhibitory Concentration (MIC)
The compound showed promising results in inhibiting the growth of pathogenic bacteria. The MIC values were determined through standard assays, revealing effective concentrations against common pathogens such as Staphylococcus aureus and Escherichia coli.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Enterococcus faecalis | 0.8 |
The mechanism through which this compound exerts its antimicrobial effects is believed to involve interference with nucleic acid synthesis and disruption of cell wall integrity. Studies have indicated that the compound may act synergistically with other antibiotics, enhancing their efficacy against resistant strains.
Study 1: Antimicrobial Evaluation
A comprehensive study evaluated the antimicrobial activity of several triazole derivatives, including this compound. The results indicated that this compound not only inhibited bacterial growth but also demonstrated low cytotoxicity in mammalian cell lines.
Study 2: Synergistic Effects
Another investigation focused on the synergistic effects of this compound when combined with ciprofloxacin. The combination therapy resulted in a significant reduction in MIC values for both compounds against resistant bacterial strains.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
